molecular formula C18H16N4O3S B2392100 Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate CAS No. 361477-84-1

Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate

Cat. No.: B2392100
CAS No.: 361477-84-1
M. Wt: 368.41
InChI Key: MFOPGRKHUOTUHI-UHFFFAOYSA-N
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Description

Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with malononitrile to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 2-((6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl)thio)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with comparable functional groups, such as:

Uniqueness

Its ethoxyphenyl group, in particular, may impart unique properties compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-3-25-12-6-4-11(5-7-12)16-13(8-19)17(21)22-18(14(16)9-20)26-10-15(23)24-2/h4-7H,3,10H2,1-2H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOPGRKHUOTUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)OC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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